molecular formula C17H22ClNO4 B13404249 Allopseudococaine Hydrochloride

Allopseudococaine Hydrochloride

Cat. No.: B13404249
M. Wt: 339.8 g/mol
InChI Key: PIQVDUKEQYOJNR-IHBSAOCSSA-N
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Description

Allopseudococaine Hydrochloride (CAS: 109582-53-8) is a stereoisomer of cocaine hydrochloride, sharing the molecular formula C₁₇H₂₂ClNO₄ and a molecular weight of 339.81 g/mol . Structurally, it differs from cocaine in the spatial arrangement of its atoms, which alters its pharmacological interactions. It functions as a monoamine reuptake inhibitor, primarily targeting dopamine and norepinephrine transporters, thereby modulating neurotransmitter levels in synaptic clefts . While cocaine is widely known for its stimulant and local anesthetic properties, Allopseudococaine’s applications are more restricted, primarily utilized in research settings to study neurotransmitter dynamics and isomer-specific pharmacological effects.

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12?,13-,14?,15?;/m1./s1

InChI Key

PIQVDUKEQYOJNR-IHBSAOCSSA-N

Isomeric SMILES

CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Pathways

Recent advances focus on total synthesis starting from simple, commercially available precursors such as Betti base derivatives, D-(-)-ribose, or endo-selective nitrone-alkene cycloaddition reactions. These methods aim to produce enantiomerically pure (-)-cocaine or analogs with high stereoselectivity.

Key Synthetic Route Components

Step Description Reagents/Conditions Reference
1 Synthesis of tropinone or analogs Cyclization of suitable precursors Cheng et al., 2018
2 Formation of intermediate isoxazoline 1,3-Dipolar cycloaddition Cheng et al., 2018
3 Ring opening and esterification Hydrolysis and benzoylation Cheng et al., 2018
4 Stereoselective installation of benzoyl group Stereocontrolled acylation Cheng et al., 2018
5 Final deprotection and purification Acidic or basic hydrolysis Cheng et al., 2018

Synthesis from D-(-)-Ribose

Shing and So (2011) developed a 15-step synthesis starting from D-(-)-ribose, involving nitrone-alkene cycloaddition, stereoselective nitrone formation, and esterification, yielding active compounds with overall yields around 13%. This method allows derivation at multiple positions, providing flexibility for analog synthesis.

Specific Preparation of Allopseudococaine Hydrochloride

Starting Material Selection

The synthesis typically begins with a tropinone derivative or a 2-carbomethoxytropinone (2-CMT), which is a key intermediate for cocaine derivatives. The choice of precursor influences stereochemistry and purity.

Reduction to Ecgonine Derivative

The reduction of 2-CMT to methyl ecgonine derivatives employs sodium amalgam or electrochemical reduction under controlled pH conditions (around 5.4–5.9). This step is critical for stereoselectivity and yield.

Benzoylation and Esterification

The ecgonine methyl ester intermediate is benzoylated using benzoyl chloride or benzoyl anhydride in the presence of bases such as pyridine or triethylamine. This step introduces the benzoyl group, essential for activity.

Conversion to Allopseudococaine

The derivative undergoes stereoselective modifications to produce the allopseudococaine structure, involving specific ring modifications and ester rearrangements. These steps often utilize catalytic or enzymatic methods to ensure stereochemical fidelity.

Final Hydrochloride Salt Formation

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an aqueous or alcohol solvent system. The salt form enhances stability and facilitates crystallization.

Reaction Conditions and Purification

Stage Typical Conditions Purification Techniques References
Reduction Sodium amalgam, aqueous solution, pH 5.4–5.9 Filtration, recrystallization U.S. Pat. No. 7,855,296
Benzoylation Benzoyl chloride, pyridine, 0–25°C Extraction, chromatography Cheng et al., 2018
Stereoselective modifications Catalytic or enzymatic, controlled temperature Column chromatography, recrystallization Shing & So, 2011
Salt formation Aqueous HCl, controlled temperature Crystallization Patent WO2019143508A1

Data Table: Summary of Key Synthesis Parameters

Step Reagents Conditions Yield Notes
Reduction of 2-CMT Sodium amalgam, formic acid pH 5.4–5.9, room temperature ~55% Critical for stereochemistry
Benzoylation Benzoyl chloride, pyridine 0–25°C ~80% Purity depends on reaction control
Esterification Ecgonine derivatives Catalytic, reflux ~70–85% Stereoselective
Salt formation Hydrochloric acid Room temperature Quantitative Crystallization of hydrochloride

Research Findings and Challenges

  • The synthesis of this compound demands high stereochemical control to ensure activity and purity.
  • Electrochemical reduction methods, as described in U.S. Pat. No. 7,855,296, offer cleaner pathways but require specialized equipment.
  • Impurities such as pseudoecgonine methyl ester can complicate purification, necessitating advanced chromatographic techniques.
  • The overall yield remains moderate (~55–60%), with ongoing research focusing on optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Allopseudococaine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(+)-Allopseudococaine Hydrochloride is a synthetic compound related to cocaine, belonging to the tropane alkaloid family. It is structurally similar to cocaine but presents distinct pharmacological properties.

Scientific Research Applications

(+)-Allopseudococaine Hydrochloride has applications in several areas of scientific research:

  • Chemistry It is used as a reference compound in analytical studies and for synthesizing novel tropane derivatives.
  • Biology It is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology. Studies have shown that (+)-Allopseudococaine Hydrochloride interacts significantly with dopamine transporters, which leads to increased dopamine levels in the brain. This mechanism is crucial for understanding its potential therapeutic effects and side effects compared to similar compounds like cocaine.
  • Medicine It is investigated for its potential as a local anesthetic and in the treatment of certain neurological disorders.
  • Industry It is utilized in developing new chemical processes and as a precursor for other synthetic compounds.

Comparison with Related Compounds

The uniqueness of (+)-Allopseudococaine Hydrochloride lies in its specific stereochemistry and resultant pharmacological profile, differentiating it from other tropane derivatives. Its mechanism of action, particularly regarding dopamine transporter interactions, presents unique therapeutic possibilities while maintaining a lower addictive potential compared to cocaine.

CompoundStructural SimilarityKey Differences
CocaineTropane alkaloidHigher potency; more significant addictive properties
MethylecgonineTropane alkaloidDifferent pharmacological effects; less potent
ScopolamineTropane alkaloidAnticholinergic properties; different therapeutic uses
AllococaineStructural isomerVaries in potency and duration of action
PseudococaineStructural isomerDistinct metabolic profile

Mechanism of Action

Allopseudococaine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Isomers

Cocaine Hydrochloride (Cocaine HCl)
  • CAS Number : 50-36-2
  • Molecular Formula: C₁₇H₂₁NO₄·HCl
  • Molecular Weight : 339.8 g/mol
  • Key Differences: Cocaine HCl lacks the additional methyl group present in Allopseudococaine, resulting in distinct stereochemistry .
(1S,2S)-O-Acetylpseudoephedrine Hydrochloride
  • CAS Number : 1630-34-8
  • Molecular Formula: C₁₂H₁₈ClNO₃
  • Molecular Weight : 259.7 g/mol
  • Key Differences :
    • Contains an acetylated hydroxyl group, reducing its ability to cross the blood-brain barrier compared to Allopseudococaine .
    • Primarily used as a decongestant rather than a CNS stimulant.
(+)-Norpseudoephedrine Hydrochloride (Cathine HCl)
  • CAS Number : 2153-98-2
  • Molecular Formula: C₉H₁₄ClNO
  • Molecular Weight : 203.7 g/mol
  • Key Differences :
    • A secondary amine lacking the methyl group on the nitrogen atom, reducing its potency as a reuptake inhibitor compared to Allopseudococaine .
    • Used therapeutically for appetite suppression.

Functional Analogs

Ephedrine Hydrochloride
  • CAS Number : 50-98-6
  • Molecular Formula: C₁₀H₁₅NO·HCl
  • Molecular Weight : 201.7 g/mol
  • Key Differences: Acts as a direct adrenergic receptor agonist rather than a reuptake inhibitor, leading to vasoconstriction and bronchodilation . Limited CNS penetration compared to Allopseudococaine.
Lidocaine Hydrochloride
  • CAS Number : 73-78-9
  • Molecular Formula : C₁₄H₂₂N₂O·HCl
  • Molecular Weight : 270.8 g/mol
  • Lacks the stimulant properties of Allopseudococaine.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Pharmacological Targets Primary Applications
Allopseudococaine Hydrochloride 109582-53-8 C₁₇H₂₂ClNO₄ 339.81 Dopamine, Norepinephrine Research, Neurotransmitter Studies
Cocaine Hydrochloride 50-36-2 C₁₇H₂₁NO₄·HCl 339.8 Dopamine, Serotonin Local Anesthetic, Stimulant
(+)-Pseudoephedrine HCl 345-78-8 C₁₀H₁₅NO·HCl 201.7 Adrenergic Receptors Decongestant
Ephedrine Hydrochloride 50-98-6 C₁₀H₁₅NO·HCl 201.7 Adrenergic Receptors Bronchodilator, Stimulant
Lidocaine Hydrochloride 73-78-9 C₁₄H₂₂N₂O·HCl 270.8 Sodium Channels Local Anesthetic

Q & A

Q. What experimental strategies mitigate oxidative degradation of this compound in solid dosage forms?

  • Methodological Answer : Accelerate stability studies (40°C/75% RH, 6 months) with peroxide-spiked formulations. Use factorial design (e.g., 23^3 matrix) to test antioxidants (ascorbic acid, BHT), packaging (aluminum blister vs. HDPE), and excipient interactions ( ). Quantify degradation products via LC-MS/MS .
  • Advanced Note : For hydrogels, incorporate viscosity-reducing excipients (e.g., pyridoxine hydrochloride) to enhance stability, as validated in and .

Q. How can researchers validate this compound’s mechanism of action (MOA) in neuropathic pain models?

  • Methodological Answer :

In vitro : Patch-clamp assays on Nav_v1.7 channels (IC50_{50} < 100 nM suggests efficacy).

In vivo : Use chronic constriction injury (CCI) rats. Administer 10 mg/kg i.p. and measure mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).
Include positive controls (e.g., lidocaine hydrochloride, ) and blind data acquisition to reduce bias .

  • Advanced Note : For receptor selectivity, perform radioligand binding assays against σ-1 and NMDA receptors to exclude off-target effects .

Method Development & Validation

Q. What statistical approaches are suitable for optimizing this compound’s formulation using limited experimental data?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD). Variables: drug loading (5–15%), disintegrant (2–8%), and compression force (10–30 kN). Optimize for dissolution (Q30_{30} > 85%) and hardness (4–6 kp). Validate models with ANOVA (p < 0.05) and lack-of-fit tests .
  • Advanced Note : Compare artificial neural networks (ANNs) vs. support vector regression (SVR) for non-linear parameter relationships, as detailed in .

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